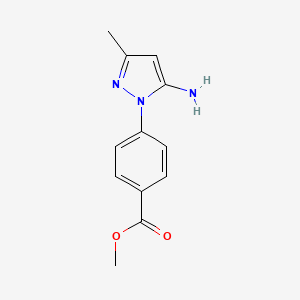

methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVAPLGNGFCWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl 4-bromobenzoate under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exhibits notable pharmacological activities, including anti-inflammatory and anticancer effects. Research indicates that pyrazole derivatives, including this compound, can act as non-selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study evaluated various pyrazolone derivatives for their anti-inflammatory properties. The results demonstrated that compounds similar to this compound showed significant inhibition of inflammation markers in vitro, making them potential candidates for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. This compound can be utilized in the synthesis of other pyrazole derivatives, which are valuable in drug discovery .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones. |

| Reduction | Forms alcohols or amines. |

| Substitution | Produces various substituted derivatives based on nucleophile used. |

Material Science

Development of New Materials

Research has indicated the potential use of this compound in creating materials with unique properties, such as enhanced thermal stability and resistance to degradation. These characteristics are particularly useful in developing polymers and coatings that require durability under harsh conditions .

Anticancer Applications

Evaluation of Anticancer Activity

Recent studies have explored the anticancer properties of pyrazolone derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives were evaluated on breast cancer cell lines (MCF-7), demonstrating significant cytotoxic effects .

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-methyl-1-phenylpyrazole: Shares a similar pyrazole core but with different substituents.

3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar reactivity.

Uniqueness

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a compound with a pyrazole core, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- CAS Number: 895042-62-3

- Molecular Formula: C12H13N3O2

- Molecular Weight: 231.25 g/mol

The compound features a pyrazole ring known for its versatility in organic synthesis and medicinal applications. The presence of the amino group and ester functionality allows for diverse chemical reactivity, making it a valuable building block in drug design.

This compound exhibits its biological effects primarily through enzyme inhibition. It can form hydrogen bonds with active sites of various enzymes, disrupting their functions. This interaction can lead to alterations in biochemical pathways relevant to inflammation, cancer proliferation, and other physiological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects:

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated its ability to mitigate lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells and glutamate-induced oxidative neurotoxicity in HT-22 neurons . Further in vivo studies confirmed its efficacy in reducing microglial activation and astrocyte proliferation in LPS-injected mice, indicating potential therapeutic applications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring significantly affect its potency:

- Amino Group Positioning: The position of the amino group influences the compound's ability to interact with target enzymes.

- Ester Functionality: The ester group allows for further chemical modifications that can enhance biological activity.

Study on Antioxidant Activity

A study compared various aminopyrazole derivatives, including this compound, for their antioxidant properties using assays such as ABTS, FRAP, and ORAC. The results indicated that these compounds exhibited significant radical-scavenging activities, positioning them as potential candidates for treating oxidative stress-related conditions .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the N1 position of the pyrazole ring resulted in varying degrees of anticancer and anti-inflammatory activities, emphasizing the importance of structural optimization in drug development .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate to improve yield and purity?

- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or methanol is preferred for recrystallization .

- Catalysis: Bases like sodium hydride or triethylamine can facilitate pyrazole ring formation .

- Reaction Time Monitoring: Use TLC or HPLC to track reaction progress and minimize side products .

Post-synthesis, purity is confirmed via HPLC (≥95%) and structural validation via -NMR and -NMR .

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm). -NMR confirms carbonyl (C=O, ~165–170 ppm) and pyrazole ring carbons . - High-Performance Liquid Chromatography (HPLC):

Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards . - X-ray Crystallography:

Single-crystal diffraction resolves bond lengths and angles (e.g., pyrazole N–N distance ~1.35 Å) for unambiguous structural confirmation .

Advanced Research Questions

Q. How can conflicting data from spectroscopic methods (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., NMR for functional groups, X-ray for spatial arrangement) to reconcile discrepancies. For example, tautomeric forms in pyrazole derivatives may show variable NMR signals but fixed X-ray geometries .

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, aligning experimental and theoretical data .

- Dynamic NMR Studies: Variable-temperature NMR can detect equilibrium between tautomers or conformers .

Q. What computational approaches are suitable for predicting the biological targets and mechanism of action of this compound?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Pyrazole rings often interact via hydrogen bonding with active-site residues .

- Pharmacophore Modeling: Identify critical functional groups (e.g., amino, benzoate ester) for target affinity .

- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to validate docking predictions .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) for enhanced biological activity?

- Methodological Answer:

- Functional Group Modifications:

- Replace the methyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to study steric effects .

- Substitute the benzoate ester with amides or carboxylic acids to alter hydrophilicity .

- Biological Screening:

Test derivatives against enzyme panels (e.g., kinase inhibitors) or cancer cell lines (e.g., MCF-7). Correlate IC values with structural features . - QSAR Modeling:

Use topological descriptors (e.g., logP, molar refractivity) to predict activity trends .

Q. What in vitro assays are appropriate for evaluating the compound’s potential as an anticancer agent?

- Methodological Answer:

- Cytotoxicity Assays:

MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) with dose-response curves (0.1–100 µM) . - Apoptosis Detection:

Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells . - Enzyme Inhibition:

Measure inhibition of topoisomerase II or tubulin polymerization via fluorescent substrate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.